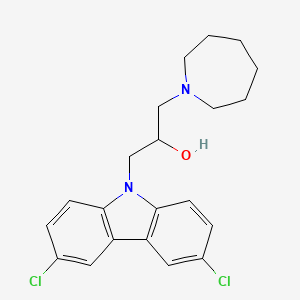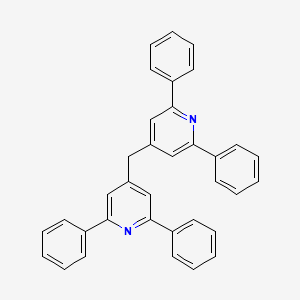
1-Adamantyl ethyl ketone (2,4-dinitrophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Adamantyl ethyl ketone (2,4-dinitrophenyl)hydrazone is a chemical compound with the molecular formula C19H24N4O4 and a molecular weight of 372.428 g/mol . This compound is part of a class of hydrazones, which are known for their applications in various chemical reactions and research fields. The structure of this compound includes an adamantyl group, an ethyl ketone, and a 2,4-dinitrophenylhydrazone moiety, making it a unique and interesting molecule for scientific study.
Métodos De Preparación
The synthesis of 1-adamantyl ethyl ketone (2,4-dinitrophenyl)hydrazone typically involves the reaction of 1-adamantyl ethyl ketone with 2,4-dinitrophenylhydrazine. The reaction is carried out under acidic conditions, often using methanol as a solvent . The general reaction scheme is as follows:
Synthesis of 1-Adamantyl Ethyl Ketone: This can be achieved through the Friedel-Crafts acylation of adamantane with ethyl chloroformate in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Hydrazone: The 1-adamantyl ethyl ketone is then reacted with 2,4-dinitrophenylhydrazine in methanol under acidic conditions to form the hydrazone derivative.
Análisis De Reacciones Químicas
1-Adamantyl ethyl ketone (2,4-dinitrophenyl)hydrazone undergoes several types of chemical reactions, including:
Nucleophilic Addition: The hydrazone can participate in nucleophilic addition reactions, where the nitrogen atoms act as nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are not extensively documented.
Substitution Reactions: The hydrazone group can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Adamantyl ethyl ketone (2,4-dinitrophenyl)hydrazone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-adamantyl ethyl ketone (2,4-dinitrophenyl)hydrazone involves the formation of a stable hydrazone linkage. This linkage is formed through the nucleophilic addition of the hydrazine nitrogen to the carbonyl carbon of the ketone, followed by the elimination of water . The resulting hydrazone can participate in further chemical reactions, depending on the conditions and reagents used.
Comparación Con Compuestos Similares
1-Adamantyl ethyl ketone (2,4-dinitrophenyl)hydrazone can be compared with other similar compounds, such as:
1-Adamantyl Methyl Ketone (2,4-Dinitrophenyl)hydrazone: This compound has a similar structure but with a methyl group instead of an ethyl group.
Other Adamantyl Derivatives: Compounds like 1-adamantyl ethyl ketone and 1-adamantyl methyl ketone share the adamantyl group but differ in their functional groups and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Conclusion
This compound is a fascinating compound with diverse applications in scientific research. Its unique structure and reactivity make it a valuable tool in the fields of chemistry, biology, and potentially medicine. Further research into its properties and applications could uncover even more uses for this versatile molecule.
Propiedades
Número CAS |
18326-70-0 |
|---|---|
Fórmula molecular |
C19H24N4O4 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
N-[1-(1-adamantyl)propylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C19H24N4O4/c1-2-18(19-9-12-5-13(10-19)7-14(6-12)11-19)21-20-16-4-3-15(22(24)25)8-17(16)23(26)27/h3-4,8,12-14,20H,2,5-7,9-11H2,1H3 |
Clave InChI |
ZOOUBZHWRXKNPH-UHFFFAOYSA-N |
SMILES isomérico |
CC/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C23CC4CC(C2)CC(C4)C3 |
SMILES canónico |
CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5Z)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11711161.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11711166.png)
![Phenyl 4-[1,3,5-tris(trimethylgermyl)cyclohexyl]phenyl ether](/img/structure/B11711185.png)
![1-[2-(Naphthalen-1-yl)-2-oxoethyl]-3-[(phenylcarbonyl)amino]pyridinium](/img/structure/B11711196.png)

![N-{1-[(2-methyl-4-nitrophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11711205.png)



![N-{4-[(4E)-4-benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B11711229.png)

